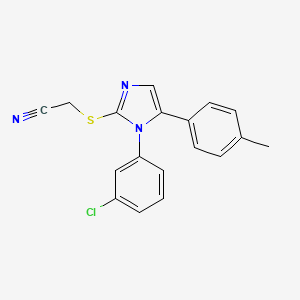

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3S/c1-13-5-7-14(8-6-13)17-12-21-18(23-10-9-20)22(17)16-4-2-3-15(19)11-16/h2-8,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOLYADQLUXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine derivative.

Substitution Reactions: The imidazole ring is then substituted with 3-chlorophenyl and p-tolyl groups using appropriate halogenated precursors and a base.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its mechanism of action may involve the inhibition of specific enzymes or receptors that are critical for pathogen survival. For instance, studies have shown that it effectively inhibits the growth of various bacterial strains and fungi, making it a candidate for therapeutic applications against infections and inflammatory conditions .

Anticancer Potential

The compound's structural similarities to other bioactive imidazole derivatives suggest potential anticancer properties. Imidazole derivatives are known for their ability to interact with various biological targets, including DNA and proteins involved in cancer progression. Preliminary studies indicate that 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound). The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of the compound on different cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The compound may also interact with cellular membranes, altering permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile: Lacks the p-tolyl group, which may affect its chemical reactivity and biological activity.

2-((1-(3-chlorophenyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetonitrile: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

The presence of both 3-chlorophenyl and p-tolyl groups in 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile provides a unique combination of electronic and steric effects, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a notable member of the imidazole derivative family, characterized by its unique structural features, including an imidazole ring, a thioether linkage, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

- Molecular Formula: CHClNS

- Molecular Weight: 438.9 g/mol

- CAS Number: 1207045-60-0

The presence of the 3-chlorophenyl and p-tolyl groups enhances the lipophilicity and biological interactions of the molecule, potentially affecting its pharmacological properties.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activities. Specifically, studies have demonstrated that compounds similar to this compound show efficacy against various bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that this compound may act as a potent inhibitor of bacterial growth, with minimum inhibitory concentrations (MICs) indicating strong activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of imidazole derivatives is also noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival pathways.

In vitro studies have highlighted that certain derivatives possess the ability to inhibit tumor cell growth effectively while exhibiting minimal toxicity to normal cells . The mechanism often involves the modulation of signaling pathways associated with cancer cell survival.

The biological activity of this compound is believed to arise from several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation: Interaction with specific cellular receptors can alter signaling cascades, leading to reduced cell proliferation.

- Metal Ion Coordination: The imidazole ring can chelate metal ions, which may be crucial for the function of certain enzymes or proteins .

Study on Antimicrobial Activity

In a comparative study evaluating the antimicrobial efficacy of various imidazole derivatives, including our compound of interest, it was found that modifications in the aromatic substituents significantly influenced their activity profiles. The study reported that the introduction of electron-withdrawing groups (like chlorine) enhanced antimicrobial potency against Staphylococcus aureus and E. coli .

Study on Cancer Cell Lines

Another study focused on the anticancer effects of imidazole derivatives demonstrated that compounds with similar structural features showed promising results in inhibiting proliferation in breast cancer cell lines (MCF-7). The study concluded that these compounds could serve as leads for developing new anticancer agents .

Q & A

Q. Why do computational and experimental spectroscopic data sometimes diverge?

- Methodological Answer : Solvent effects and conformational flexibility in solution (vs. gas-phase DFT calculations) cause shifts. Use explicit solvent models (e.g., PCM in Gaussian) for simulations. Experimental validation with variable-temperature NMR or cryogenic spectroscopy reduces dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.